![molecular formula C10H14N2O3S B180018 Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- CAS No. 114841-20-2](/img/structure/B180018.png)
Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” is also known as "2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide" . It is an organic compound with the molecular formula C11H16N2O3S .
Molecular Structure Analysis
The molecular structure of “Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” consists of a propanamide backbone with a 4-sulfamoylphenyl group attached to the nitrogen atom . The molecular weight is approximately 256.32 Da .Physical And Chemical Properties Analysis
The melting point of “Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” is 228-229°C . The InChI code for this compound is "1S/C11H16N2O3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)" .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel compounds such as 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide . This novel compound was synthesized from DEM and hydrazine hydrate .
Anti-Tubercular Activity
The synthesized hydrazide from the compound was screened for anti-tubercular activity . This indicates the potential use of the compound in the development of new anti-tubercular drugs .
Synthon for Hydrazone Formation
The compound has been used as a synthon for the preparation of 3-[2-(4-chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide . This shows the compound’s utility in the formation of hydrazones .
Pharmacological Activities
Hydrazide-hydrazones, which can be formed using the compound, have been reported to possess a wide variety of pharmacological activities such as anti-bacterial, anti-convulsant, anti-inflammatory, anti-tubercular, intestinal antiseptic, anti-depressant, or anti-platelet activity .
Anti-Malarial Activity
The aroyl hydrazone chelator, 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone, showed greater anti-malarial activity than desferrioxamine against chloroquine-resistant and sensitive parasites . This suggests the potential use of the compound in the development of new anti-malarial drugs .
Tumor Growth Inhibition
3- and 5-methylthiophene-2-carboxaldehyde-α-(N)-heterocyclic hydrazone derivatives exhibited tumor growth inhibition activity against various cell lines at GI 50 values between 1.63 and 26.5 μM . This indicates the potential use of the compound in cancer research .
Electrophotography
Hydrazones are often mentioned among the most effective charge transporting low molecular weight materials used in electrophotography , due to their excellent hole-transporting properties and relatively simple synthesis . This suggests the potential use of the compound in the field of electrophotography .
PDK Inhibitors
The compound belongs to a series of compounds that have been prepared and evaluated as PDK inhibitors . This indicates the potential use of the compound in the development of new PDK inhibitors .
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-N-(4-sulfamoylphenyl)propanamide is Carbonic anhydrase 5A, mitochondrial . This enzyme plays a crucial role in maintaining acid-base balance in the body, and it is involved in the reversible conversion of carbon dioxide and water into bicarbonate and protons.
Mode of Action
The compound interacts with its target, Carbonic anhydrase 5A, by inhibiting its activity . This inhibition disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, which can lead to changes in the acid-base balance within the cell .
Biochemical Pathways
The inhibition of Carbonic anhydrase 5A affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH balance and facilitating gas exchange in tissues. Disruption of this pathway can lead to changes in cellular pH and potentially affect various downstream cellular processes.
Result of Action
The result of the compound’s action is the inhibition of Carbonic anhydrase 5A, leading to disruption of the carbon dioxide hydration pathway . This can lead to changes in the acid-base balance within the cell, potentially affecting various cellular processes.
Propiedades
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHPZBGPXIXCQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390682 |
Source


|
| Record name | Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
CAS RN |
114841-20-2 |
Source


|
| Record name | Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


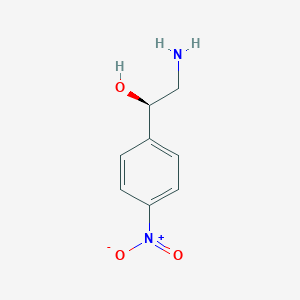



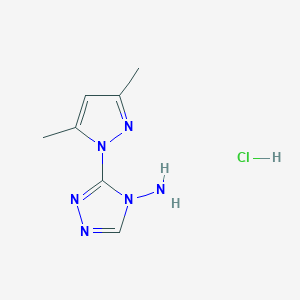
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)

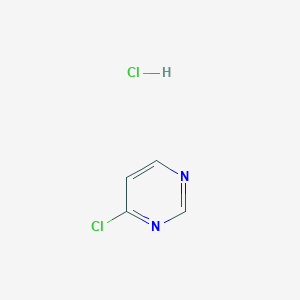
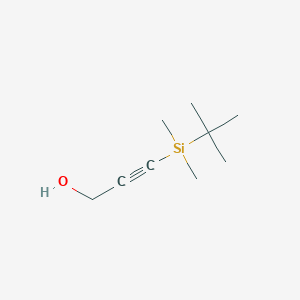
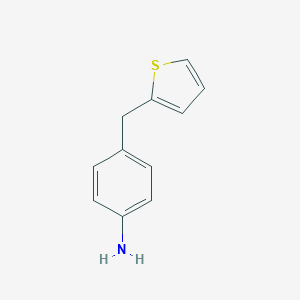

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
